molecular formula C9H14ClN5 B1459493 [2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride CAS No. 1986791-73-4

[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride

Cat. No.: B1459493
CAS No.: 1986791-73-4
M. Wt: 227.69 g/mol
InChI Key: UGVFLCASCSDTHR-UHFFFAOYSA-N
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Description

[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine ring system substituted with dimethyl groups and an ethylamine side chain

Preparation Methods

The synthesis of [2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride involves several steps. One common synthetic route starts with the preparation of the triazolopyrimidine core. This can be achieved by reacting amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization to yield 2-hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen in the presence of catalysts like Raney nickel.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine side chain can be replaced with other functional groups.

Common reagents used in these reactions include fuming nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to [2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride include other triazolopyrimidines such as:

These compounds share a similar core structure but differ in their side chains and functional groups, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5.ClH/c1-6-5-7(2)14-9(11-6)12-8(13-14)3-4-10;/h5H,3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVFLCASCSDTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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